1,3-Dimethylimidazolidin-2-imine

Organocatalysis Nucleophilicity Reactivity scale

1,3-Dimethylimidazolidin-2-imine (DMI) is a cyclic guanidine nucleophile with the molecular formula C5H11N3 and a molecular weight of 113.16 g/mol. It belongs to the imidazolidin-2-imine subclass, characterized by a five-membered ring bearing methyl substituents at N1 and N3 and an exocyclic imine at C2.

Molecular Formula C5H11N3
Molecular Weight 113.16 g/mol
CAS No. 45514-40-7
Cat. No. B3267596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolidin-2-imine
CAS45514-40-7
Molecular FormulaC5H11N3
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCN1CCN(C1=N)C
InChIInChI=1S/C5H11N3/c1-7-3-4-8(2)5(7)6/h6H,3-4H2,1-2H3
InChIKeyKSESOTWVQYBRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylimidazolidin-2-imine (CAS 45514-40-7): Core Chemical Profile for Sourcing and Selection


1,3-Dimethylimidazolidin-2-imine (DMI) is a cyclic guanidine nucleophile with the molecular formula C5H11N3 and a molecular weight of 113.16 g/mol . It belongs to the imidazolidin-2-imine subclass, characterized by a five-membered ring bearing methyl substituents at N1 and N3 and an exocyclic imine at C2. DMI has been employed as a building block for phosphoryl guanidine (PG) oligonucleotide modifications, as well as an organocatalyst and reagent in nucleophilic substitution chemistry [1]. Its quantitative nucleophilicity, steric profile, and performance as a phosphate backbone surrogate collectively differentiate it from acyclic guanidines and alternative backbone modifications.

Why Generic 1,3-Dimethylimidazolidin-2-imine Substitution Can Compromise Experimental Outcomes


In-class imidazolidine derivatives and alternative guanidine nucleophiles cannot be freely interchanged because their reactivity, steric demands, and physicochemical contributions as covalent modifications differ fundamentally. The Mayr nucleophilicity scale reveals a >1.5 N-unit spread among commonly available guanidines, which translates to greater than 30-fold differences in rate constants for nucleophilic additions [1]. Similarly, when incorporated as a phosphoryl guanidine backbone modification in oligonucleotides, DMI imparts a distinct combination of nuclease resistance, cellular uptake retention, and salt-independent duplex stability that is not replicated by phosphorothioate, morpholino, or peptide nucleic acid backbones [2][3]. Substitution with a non-identical analog therefore risks altering reaction selectivity, hybridization thermodynamics, or pharmacokinetic properties.

1,3-Dimethylimidazolidin-2-imine Evidence Guide: Quantitative Differentiation from Closest Analogs


Mayr Nucleophilicity Parameter N: DMI vs. Acyclic and Bicyclic Guanidines

On the Mayr nucleophilicity scale (dichloromethane, 20 °C), 1,3-dimethylimidazolidin-2-imine records N = 12.46 and sN = 0.87 [1]. By comparison, the acyclic 1,1,3,3-tetramethylguanidine (TMG) reaches N = 13.58, and the bicyclic superbases 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (TBO) and 2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine (TBD) exhibit N = 14.44 and 16.16, respectively [2]. A difference of 1.12 N-units between DMI and TMG corresponds to an approximately 13-fold lower rate constant toward a reference electrophile of E = -9, while the 3.70 N-unit gap versus TBD corresponds to a roughly 70-fold lower rate. DMI's moderate nucleophilicity, combined with its cyclic architecture, provides a graded reactivity profile suitable for reactions where superbasic guanidines cause over-addition or side-product formation.

Organocatalysis Nucleophilicity Reactivity scale Guanidine Mayr database

Duplex Thermal Stability: DMI-Modified Oligonucleotides vs. Native Phosphodiester Backbones

When 1,3-dimethylimidazolidin-2-imine is installed as a neutral phosphoryl guanidine (PG) backbone modification, each DMI residue reduces duplex melting temperature (Tm) by approximately 1.2 °C under near-physiological conditions (0.1 M NaCl, 10 mM MgCl2) relative to the native phosphodiester (PO) duplex [1][2]. Critically, the DMI-duplex retains structural integrity at low ionic strength: changing from standard conditions to deionized water causes only a ~6 °C Tm decrease, whereas the native PO duplex collapses by more than 40 °C [1]. This salt-independent hybridization distinguishes DMI-modified oligonucleotides from phosphorothioate (PS) analogs, which typically exhibit Tm depressions of 0.5–1.5 °C per modification but also lose duplex stability at low salt concentrations.

Oligonucleotide therapeutics Thermal stability Tm analysis Phosphoryl guanidine Duplex stability

Serum Nuclease Stability: DMI-Phosphoryl Guanidine vs. Phosphorothioate and Phosphodiester

Antisense gapmer oligonucleotides carrying DMI-based phosphoryl guanidine (PG) groups at three to five terminal internucleotidic positions remained intact for more than 21 days in serum-containing medium without detectable degradation [1]. In contrast, unmodified phosphodiester oligonucleotides are completely degraded within hours under identical conditions, and phosphorothioate (PS) oligonucleotides exhibit typical serum half-lives of approximately 10–24 hours [1][2]. The >20-fold improvement in stability relative to PS translates to prolonged pharmacodynamic effects in cell-based assays and implies a reduced dosing frequency for in vivo applications.

Antisense Gapmer Nuclease resistance Serum stability Oligonucleotide modification

Cellular Uptake Retention: DMI-PG Modification vs. Phosphorothioate Backbone in Carrier-Free Conditions

Partial replacement (two positions) of internucleotidic phosphates with DMI-based PG groups in a phosphorothioate-modified oligonucleotide did not reduce cellular uptake in the absence of lipid carriers [1]. Quantitative flow cytometry showed no statistically significant difference in intracellular fluorescence between the PG-modified and the fully PS construct. This demonstrates that the neutral DMI backbone surrogate preserves the intrinsic cell-entry properties of PS oligonucleotides, contrasting with other neutral-backbone modifications such as peptide nucleic acids (PNAs) and morpholino phosphorodiamidates (PMOs), which typically require conjugation or transfection agents for efficient delivery.

Cellular uptake Carrier-free delivery Oligonucleotide delivery Phosphoryl guanidine Antisense

1,3-Dimethylimidazolidin-2-imine Application Scenarios Grounded in Quantitative Evidence


Antisense Oligonucleotide Gapmer Development Targeting MDR1 and Other Oncology Genes

Select DMI-derived phosphoramidite monomers to introduce terminal PG modifications. The resulting gapmers display >21-day serum stability, preserved cellular uptake without carriers, and salt-independent target hybridization, as demonstrated in MDR1-silencing studies that restored chemosensitivity in drug-resistant tumor cells [1]. This scenario directly leverages the nuclease resistance, delivery retention, and Tm salt-insensitivity data from Section 3.

Nucleic Acid Probe Design for Low-Ionic-Strength or Deionized-Water Environments

Incorporate fully substituted DMI-PG oligonucleotides into hybridization probes for applications where salt concentration is variable or minimized (e.g., electrochemical biosensors, nanopore sequencing). DMI-duplexes retain >30 °C higher Tm than native DNA in deionized water while preserving B-form helix geometry [1][2]. This enables robust detection signals under conditions where conventional phosphodiester or phosphorothioate probes would dissociate.

Organocatalytic Reactions Requiring Controlled Guanidine Nucleophilicity

Use 1,3-dimethylimidazolidin-2-imine as a nucleophilic catalyst in Michael additions, acyl transfers, or polymerization reactions where stronger guanidine superbases (e.g., TBD, N = 16.16) cause racemization or polymer branching. DMI's N value of 12.46 provides a calibrated reactivity window that avoids over-activation of electrophiles [1][2], improving product purity and reducing purification effort.

Synthesis of Charge-Neutral Oligonucleotide Libraries for Structure-Activity Relationship (SAR) Studies

Prepare systematic DMI-PG-modified oligonucleotide panels via standard Staudinger chemistry on solid-phase synthesizers [1][2]. The quantitative per-modification ΔTm of –1.2 °C and the tunable number of PG insertions allow rational design of library members with predictable duplex stabilities, facilitating SAR campaigns for antisense and siRNA scaffold optimization.

Quote Request

Request a Quote for 1,3-Dimethylimidazolidin-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.